molecular formula C20H13Cl2N3O2 B2936337 N-(2-cyanophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941904-44-5

N-(2-cyanophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2936337
CAS No.: 941904-44-5
M. Wt: 398.24
InChI Key: KXEQUAXZSIGHRO-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery research. This compound features a 2-oxo-1,2-dihydropyridine-3-carboxamide core, a scaffold recognized in scientific literature for its potential in developing inhibitors for various therapeutic targets . The molecular structure incorporates a 2,4-dichlorobenzyl group at the pyridine nitrogen and a 2-cyanophenyl group at the terminal amide, structural motifs often associated with target binding affinity and selectivity in bioactive molecules . Its specific physicochemical and pharmacological profile is a subject of ongoing investigation. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers are directed to consult the product's Certificate of Analysis for detailed specifications on purity, identity, and handling.

Properties

IUPAC Name

N-(2-cyanophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O2/c21-15-8-7-14(17(22)10-15)12-25-9-3-5-16(20(25)27)19(26)24-18-6-2-1-4-13(18)11-23/h1-10H,12H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEQUAXZSIGHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyanophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydropyridine core with a cyanophenyl and dichlorobenzyl substituent. Its unique structure contributes to its biological activity, particularly in targeting specific enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of key enzymes involved in cancer cell proliferation.
  • Apoptosis Induction: Studies indicate that it can induce apoptosis in cancer cells by modulating apoptotic pathways.
  • Cell Cycle Arrest: The compound has been observed to cause cell cycle arrest in the S phase, which is critical for cancer treatment.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity.

Table 1: Antitumor Activity against Various Cell Lines

Cell LineIC50 (µM)Inhibition Rate (%)
HepG26.9299.98
A5498.99100.07
DU1457.8999.93
MCF78.26100.39

These results indicate that the compound is effective against multiple cancer cell lines with IC50 values comparable to standard chemotherapeutics like Sunitinib .

Mechanistic Studies

Mechanistic investigations have revealed that the compound induces apoptosis through mitochondrial pathways. Key findings include:

  • Mitochondrial Membrane Potential Changes: Treatment with the compound leads to a decrease in mitochondrial membrane potential, indicating early apoptotic events.
  • Caspase Activation: The activation of caspase-3 was observed in a concentration-dependent manner, further supporting its role in apoptosis induction .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • In Vivo Studies: Animal models treated with this compound exhibited reduced tumor growth compared to control groups.
    • Study Findings: Tumor size reduction was statistically significant (p < 0.05) after treatment for four weeks.
  • Combination Therapy: Research indicates that combining this compound with other chemotherapeutic agents enhances overall efficacy and reduces side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound’s structural analogs differ primarily in substituents on the pyridine core and the benzyl/amide groups. Key comparisons include:

Compound Name Substituents (1-Position) Amide Substituent Molecular Weight Notable Features
N-(2-cyanophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Target) 2,4-dichlorobenzyl 2-cyanophenyl Not Provided High lipophilicity (Cl, CN groups)
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 2-chloro-6-fluorobenzyl 4-acetylphenyl 398.818 Acetyl group enhances polarity
N-(2,4-Dimethoxyphenyl)-1-(3-trifluoromethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-trifluoromethylbenzyl 2,4-dimethoxyphenyl Not Provided Trifluoromethyl improves metabolic stability
BMS-777607 4-fluorophenyl 4-ethoxy-3-fluorophenyl ~494.8* Orally active Met kinase inhibitor
1-(2,4-Dichlorobenzyl)-2-oxo-6-trifluoromethyl-1,2-dihydropyridine-3-carboxamide 2,4-dichlorobenzyl None (trifluoromethyl on pyridine) Not Provided Pyridine substitution alters electronic properties

Notes:

  • The target’s 2,4-dichlorobenzyl group is shared with compounds like DM-11 and CymitQuimica’s discontinued analog , suggesting this group optimizes lipophilicity and target binding.
  • The 2-cyanophenyl amide in the target introduces a nitrile group, which is absent in most analogs. This group may enhance hydrogen-bonding interactions compared to acetyl () or methoxy () substituents.

Discussion and Future Perspectives

The target compound’s unique substitution pattern distinguishes it from analogs with fluorine, methoxy, or acetyl groups. Future studies should prioritize:

Activity Profiling : Testing against kinase or proteasome targets, given the success of BMS-777607 and Compound 24 .

Solubility Optimization : Introducing polar groups (e.g., morpholine) to balance lipophilicity from the dichlorobenzyl group.

Synthetic Scalability : Leveraging methods from to improve yields .

This compound represents a promising scaffold for drug discovery, with substituent flexibility enabling tailored pharmacological properties.

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